molecular formula C21H19ClN2O3S B13735809 2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol hydrochloride

2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol hydrochloride

Cat. No.: B13735809
M. Wt: 414.9 g/mol
InChI Key: JXCSNAONSJHTTR-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups, a phenyl ring, a thiophene ring, and an imidazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core phenol structure, followed by the introduction of methoxy groups at the 2 and 6 positions. The phenyl and thiophene rings are then attached through a series of coupling reactions, and finally, the imidazole ring is formed through cyclization reactions. The hydrochloride salt is obtained by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phenol or imidazole derivatives.

    Substitution: The methoxy groups and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.

Scientific Research Applications

2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the formation of extracellular vesicles (EVs). By inhibiting nSMase2, the compound can regulate the release of EVs and modulate immune responses, making it a potential therapeutic agent for inflammatory conditions .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol: A structurally similar compound without the hydrochloride salt.

    4-(5-Phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol: Lacks the methoxy groups at the 2 and 6 positions.

    2,6-Dimethoxy-4-(4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol: Lacks the phenyl group.

Uniqueness

2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit nSMase2 with high potency and selectivity makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H19ClN2O3S

Molecular Weight

414.9 g/mol

IUPAC Name

2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol;hydrochloride

InChI

InChI=1S/C21H18N2O3S.ClH/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17;/h3-12,24H,1-2H3,(H,22,23);1H

InChI Key

JXCSNAONSJHTTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4.Cl

Origin of Product

United States

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